4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of the benzoxazole ring, bromination, nitration, and imine formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted phenols.
Scientific Research Applications
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenol: A simpler compound with similar bromine and phenol functionalities.
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol: Lacks the bromine atom but shares other structural features.
4-nitrophenol: Contains the nitro group and phenol functionalities but lacks the benzoxazole moiety.
Uniqueness
4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is unique due to the combination of its bromine, nitro, and benzoxazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14BrN3O4 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-bromo-2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O4/c1-12-4-2-7-18-19(12)24-21(29-18)13-5-3-6-16(9-13)23-11-14-8-15(22)10-17(20(14)26)25(27)28/h2-11,26H,1H3 |
InChI Key |
KGFVNOWJJDWOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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